1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Description
1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
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Biological Activity
1-(2,3-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a member of the beta-carboline family, which has gained attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and neuropharmacology.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydro-beta-carboline core with a dimethoxyphenyl substituent. Its molecular formula is C20H22N2O4, and it has a molecular weight of approximately 354.4 g/mol. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds within the beta-carboline class exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of tetrahydro-beta-carbolines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: A study involving the compound showed that it effectively inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function in cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.4 | Apoptosis induction |
HeLa (Cervical) | 12.8 | Mitochondrial dysfunction |
A549 (Lung) | 10.5 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Beta-carbolines are known to interact with neurotransmitter systems and may exhibit protective effects against neurodegenerative diseases.
Research Findings: In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of neurotransmitter release and reduction of oxidative stress .
Antimicrobial Activity
Another significant aspect of this compound's biological profile is its antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains.
In Vitro Studies: The compound demonstrated a zone of inhibition ranging from 12 to 20 mm against common pathogens such as Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The compound induces oxidative stress in target cells, leading to apoptosis.
- Neurotransmitter Modulation: It affects neurotransmitter levels in the brain, contributing to its neuroprotective properties.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes related to tumor growth and microbial resistance.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-16-9-5-7-14(19(16)23-2)17-18-13(10-11-20-17)12-6-3-4-8-15(12)21-18/h3-9,17,20-21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZPQFCMIGDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.